molecular formula C13H12N2O5S B2434206 Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 392242-99-8

Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2434206
CAS No.: 392242-99-8
M. Wt: 308.31
InChI Key: ORIACRULQQPHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a nitrobenzamido group attached to a dihydrothiophene ring, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common method starts with the nitration of methyl 4-hydroxybenzoate to form methyl 4-hydroxy-3-nitrobenzoate. This intermediate is then subjected to a reduction reaction using sodium dithionite to convert the nitro group to an amino group, yielding methyl 3-amino-4-hydroxybenzoate .

The next step involves the formation of the thiophene ring. This can be achieved by reacting the amino compound with a suitable thiophene precursor under acidic conditions. The final step is the esterification of the carboxyl group with methanol in the presence of a catalyst such as sulfuric acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Mechanism of Action

The mechanism of action of Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the thiophene ring can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to the combination of a nitrobenzamido group and a dihydrothiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-[(3-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-13(17)11-10(5-6-21-11)14-12(16)8-3-2-4-9(7-8)15(18)19/h2-4,7H,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIACRULQQPHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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